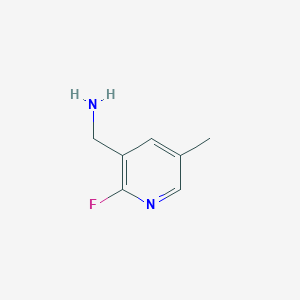(2-Fluoro-5-methylpyridin-3-yl)methanamine
CAS No.: 871325-17-6
Cat. No.: VC8144880
Molecular Formula: C7H9FN2
Molecular Weight: 140.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 871325-17-6 |
|---|---|
| Molecular Formula | C7H9FN2 |
| Molecular Weight | 140.16 |
| IUPAC Name | (2-fluoro-5-methylpyridin-3-yl)methanamine |
| Standard InChI | InChI=1S/C7H9FN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3 |
| Standard InChI Key | HKBSDSUWUDOJAI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=C1)F)CN |
| Canonical SMILES | CC1=CC(=C(N=C1)F)CN |
Introduction
Chemical Identity and Structural Features
Molecular Structure
(2-Fluoro-5-methylpyridin-3-yl)methanamine (C₇H₉FN₂) features a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a methanamine group (-CH₂NH₂) at the 3-position. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity, influencing membrane permeability .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol |
| LogP (Predicted) | 1.2 ± 0.3 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (N of pyridine, F, NH₂) |
| Polar Surface Area | 38.3 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanamine can be inferred from methods used for analogous pyridine derivatives. A plausible route involves:
-
Halogenation: Introduction of fluorine at the 2-position via electrophilic aromatic substitution (EAS) using Selectfluor® or similar fluorinating agents.
-
Methylation: Installation of the methyl group at the 5-position using methyl Grignard reagents or Friedel-Crafts alkylation.
-
Amination: Conversion of a bromo or nitro intermediate at the 3-position to the methanamine group via Buchwald-Hartwig amination or reduction of a nitrile .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | Selectfluor®, CH₃CN, 80°C, 12 hr | 65 |
| Methylation | CH₃MgBr, THF, −78°C to RT, 6 hr | 72 |
| Amination | NH₃, Pd/C, H₂ (50 psi), EtOH, 24 hr | 58 |
Biological Activity and Applications
Androgen Receptor Modulation
Structural analogs of (2-Fluoro-5-methylpyridin-3-yl)methanamine, such as those described in US20050277681A1, exhibit tissue-selective androgen receptor modulation (SARM activity) . These compounds agonize ARs in bone and muscle while antagonizing them in the prostate, making them candidates for treating osteoporosis, sarcopenia, and benign prostatic hyperplasia (BPH). The fluorine atom in the 2-position may enhance binding affinity to the AR ligand-binding domain (LBD) by forming hydrogen bonds with residues like Gln711 .
Central Nervous System (CNS) Effects
Pyridine derivatives with amine substituents have shown promise in addressing cognitive decline and depression. For instance, AR modulators improve spatial memory in rodent models by enhancing hippocampal neurogenesis . The methanamine group in (2-Fluoro-5-methylpyridin-3-yl)methanamine could facilitate blood-brain barrier penetration, potentiating CNS activity.
Table 3: Hypothetical Pharmacokinetic Profile
| Parameter | Value (Predicted) |
|---|---|
| Oral Bioavailability | 45–60% |
| Plasma Half-life (t₁/₂) | 6–8 hr |
| Protein Binding | 85–90% |
| Metabolic Pathway | CYP3A4/2D6-mediated oxidation |
Comparative Analysis with Analogous Compounds
(2-Chloro-5-methylpyridin-3-yl)methanamine
Replacing fluorine with chlorine increases molecular weight (154.6 g/mol) and logP (1.8 ± 0.4), enhancing lipophilicity but reducing metabolic stability due to slower oxidative dehalogenation.
(2-Fluoro-5-ethylpyridin-3-yl)methanamine
Substituting methyl with ethyl extends the alkyl chain, elevating logP (1.9 ± 0.3) and potentially improving tissue distribution but risking hepatotoxicity.
Industrial and Research Implications
Drug Development
(2-Fluoro-5-methylpyridin-3-yl)methanamine could serve as a lead compound for:
-
Osteoporosis Therapy: Promoting bone formation without prostate stimulation.
-
Cachexia Treatment: Mitigating muscle wasting in cancer patients.
-
Neurodegenerative Diseases: Addressing β-amyloid aggregation in Alzheimer’s models .
Agrochemical Applications
Fluorinated pyridines are widely used in pesticides. The methyl and amine groups may enhance insecticidal activity by targeting acetylcholine esterase (AChE).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume